molecular formula C7H8F2N2O B13047434 2-Amino-2-(3,5-difluoropyridin-4-yl)ethan-1-ol

2-Amino-2-(3,5-difluoropyridin-4-yl)ethan-1-ol

Cat. No.: B13047434
M. Wt: 174.15 g/mol
InChI Key: FITUYFOXNZCJDC-UHFFFAOYSA-N
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Description

2-Amino-2-(3,5-difluoropyridin-4-yl)ethan-1-ol dihydrochloride is a chemical compound with the molecular formula C7H8F2N2O·2HCl. This compound is of interest due to its unique structure, which includes a pyridine ring substituted with fluorine atoms and an aminoethanol moiety. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3,5-difluoropyridin-4-yl)ethan-1-ol typically involves the reaction of 3,5-difluoropyridine with an appropriate aminoethanol derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3,5-difluoropyridin-4-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

2-Amino-2-(3,5-difluoropyridin-4-yl)ethan-1-ol is used in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-2-(3,5-difluoropyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of fluorine atoms enhances its binding affinity and specificity, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(3,5-difluoropyridin-4-yl)ethan-1-ol is unique due to its combination of a fluorinated pyridine ring and an aminoethanol group. This structure imparts specific chemical and biological properties, making it a versatile compound in various research applications .

Properties

Molecular Formula

C7H8F2N2O

Molecular Weight

174.15 g/mol

IUPAC Name

2-amino-2-(3,5-difluoropyridin-4-yl)ethanol

InChI

InChI=1S/C7H8F2N2O/c8-4-1-11-2-5(9)7(4)6(10)3-12/h1-2,6,12H,3,10H2

InChI Key

FITUYFOXNZCJDC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)F)C(CO)N)F

Origin of Product

United States

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